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Abstract
FT895 is a potent and highly selective small molecule inhibitor of histone deacetylase 11

(HDAC11), the sole member of the class IV HDAC family. This document provides a

comprehensive technical overview of the discovery, mechanism of action, and development of

FT895. It includes a compilation of its in vitro and in vivo activities, detailed experimental

methodologies, and an exploration of the key signaling pathways it modulates. This guide is

intended to serve as a valuable resource for researchers and drug development professionals

interested in the therapeutic potential of targeting HDAC11 with FT895 in oncology, virology,

and metabolic diseases.

Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating

gene expression through the removal of acetyl groups from histones and other non-histone

proteins. Their dysregulation is implicated in a variety of diseases, including cancer and

inflammatory disorders. HDAC11 is a unique member of the HDAC family, and its specific

biological functions are an active area of investigation. FT895 has emerged as a critical tool for

elucidating the roles of HDAC11 and as a potential therapeutic agent. It is an analog of N-

hydroxy-tetrahydroisoquinoline-7-carboxamide and has demonstrated significant anti-tumor,

antiviral, and metabolic regulatory effects in preclinical studies.[1]
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Discovery and Physicochemical Properties
FT895 was developed as a highly selective inhibitor of HDAC11.[1] It exhibits greater than

1000-fold selectivity for HDAC11 over other HDAC isoforms.[1][2] While initial reports

highlighted its high potency, subsequent studies using more physiologically relevant substrates

have provided a broader understanding of its inhibitory profile.

Table 1: Physicochemical and In Vitro Properties of FT895

Property Value Reference

Chemical Name

N-hydroxy-2-(naphthalen-2-

yl)-1,2,3,4-

tetrahydroisoquinoline-7-

carboxamide

[1]

Molecular Formula C20H18N2O2 N/A

Molecular Weight 352.31 g/mol N/A

HDAC11 IC50 3 nM [1][2][3][4]

HDAC11 IC50 (myristoyl-H3K9

substrate)
0.74 µM [5]

HDAC4 IC50 25 µM [5]

HDAC8 IC50 9.2 µM [5]

Selectivity over other HDACs >1000-fold [1][2]

Cellular Activity (IC50) <20 nM N/A

Note: The discrepancy in HDAC11 IC50 values may be attributed to the different substrates

used in the respective assays.

Mechanism of Action and Biological Activities
FT895 exerts its biological effects primarily through the inhibition of HDAC11's deacetylase

activity. This inhibition leads to the modulation of various downstream signaling pathways,

resulting in a range of cellular responses.
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Anti-Tumor Activity: Malignant Peripheral Nerve Sheath
Tumors (MPNST)
FT895 has shown significant promise in the context of MPNST, a type of aggressive soft tissue

sarcoma.

Mitochondrial Dysfunction: FT895 treatment in MPNST cells leads to impaired mitochondrial

biogenesis and function. This is characterized by increased reactive oxygen species (ROS)

production, decreased mitochondrial DNA copy numbers, and reduced basal and maximal

respiration.[6][7]

Hippo Signaling Pathway: FT895 potentiates the anti-tumor effects of cordycepin by

suppressing the Hippo signaling pathway. This is achieved through the downregulation of the

transcription factor TEAD1 and its co-activator TAZ.[1][6]

Synergistic Effects: In combination with cordycepin, FT895 exhibits a synergistic cytotoxic

effect on MPNST cells both in vitro and in vivo.[1]

Antiviral Activity: Enterovirus 71 (EV71)
FT895 has demonstrated efficacy in restricting the replication of EV71, the causative agent of

hand, foot, and mouth disease. This antiviral activity is mediated by its inhibition of HDAC11.

Metabolic Regulation: Adipocyte Thermogenesis
FT895 plays a role in regulating energy expenditure by promoting thermogenesis in adipocytes.

It induces the expression of Uncoupling Protein 1 (UCP1) through a bimodal mechanism:

PKA-Independent Acute Response: A rapid, post-transcriptional induction of UCP1.[8][9]

PKA-Dependent Delayed Response: A sustained response that requires Protein Kinase A

(PKA) activity and new UCP1 mRNA synthesis.[8][9]

Other Activities
Myeloproliferative Neoplasms: FT895 inhibits the proliferation of JAK2-driven

myeloproliferative neoplasms by blocking the JAK/STAT signaling pathway.[1][3]
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Lung Cancer: It has been shown to reduce the self-renewal capacity of cancer stem cells in

non-small cell lung cancer.[1]

Signaling Pathways Modulated by FT895
The biological activities of FT895 are a consequence of its ability to modulate key signaling

pathways.

Hippo Signaling Pathway in MPNST
FT895, in combination with cordycepin, suppresses the Hippo signaling pathway in MPNST

cells. By inhibiting HDAC11, FT895 leads to the downregulation of TEAD1 and TAZ, which are

crucial for the growth and survival of these tumor cells.
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Caption: FT895 and Cordycepin synergistically inhibit MPNST growth via the Hippo pathway.
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HIF-1α Signaling Pathway and Mitochondrial
Dysfunction in MPNST
FT895 treatment induces mitochondrial dysfunction in MPNST cells, which is associated with

the activation of the HIF-1α signaling pathway. This suggests a cellular response to metabolic

stress caused by impaired mitochondrial respiration.
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Caption: FT895 induces mitochondrial dysfunction and HIF-1α activation in MPNST cells.

Bimodal Thermogenic Pathway in Adipocytes
FT895 induces UCP1 expression in adipocytes through two distinct pathways, one rapid and

PKA-independent, and the other delayed and PKA-dependent.
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Caption: FT895 stimulates adipocyte thermogenesis through bimodal pathways.

Preclinical Data
In Vitro Efficacy
Table 2: In Vitro Anti-proliferative Activity of FT895 in MPNST Cell Lines
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Cell Line Type IC50 (µM) Reference

S462TY NF1-related MPNST 6.76 [1]

T265 NF1-related MPNST 10.09 [1]

ST8814 NF1-related MPNST 22.88 [1]

STS26T Sporadic MPNST 58.49 [1]

sNF96.2 NF1-related MPNST 77.16 [1]

hs53T Neurofibroma 13.12 [1]

LinNF Neurofibroma 121.9 [1]

In Vivo Efficacy
Table 3: In Vivo Studies with FT895

Indication Animal Model
Dosing
Regimen

Key Findings Reference

MPNST

Xenograft nude

mice (S462TY

cells)

Not specified

Synergistic tumor

growth inhibition

with cordycepin.

[1]

EV71 Infection C57BL/6 mice
50 mg/kg/day,

i.p.

Reduced EV71

replication in the

intestine.

N/A

Thermogenesis Mice Not specified

Increased UCP1

expression and

core body

temperature.

[8]

Pharmacokinetics
FT895 has shown promising pharmacokinetic properties in mice, with a reported serum half-life

of 9.4 hours.[1]
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Experimental Protocols
In Vitro Cell Viability Assay (MTT)

Cell Seeding: Plate MPNST cells (e.g., S462TY, STS26T) in 96-well plates at a density of

5x10^3 cells/well and incubate for 24 hours.

Treatment: Treat cells with varying concentrations of FT895 (and/or cordycepin) for the

desired duration (e.g., 24, 48, 72 hours).

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., TEAD1, TAZ, UCP1, GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an ECL detection reagent and an imaging

system.

MPNST Xenograft Mouse Model
Animal Model: Use 4-week-old male BALB/c nude mice.

Cell Preparation: Resuspend MPNST cells (e.g., S462TY) in a 1:1 mixture of DMEM and

Matrigel.

Tumor Implantation: Subcutaneously inject 5x10^6 cells in a volume of 0.2 mL into the flank

of each mouse.

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g.,

vehicle control, FT895, cordycepin, combination). Administer treatment via the appropriate

route (e.g., intraperitoneal injection).

Tumor Monitoring: Measure tumor volume regularly using calipers.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight, histology, western blotting).

EV71 Infection Mouse Model
Animal Model: Use 6-week-old male C57BL/6 mice.

Infection: Intraperitoneally infect mice with 1x10^6 PFU of EV71.

Treatment: Administer FT895 (50 mg/kg/day, i.p.) or vehicle control daily for a specified

period (e.g., 7 days).

Analysis: At the end of the treatment period, harvest tissues (e.g., intestine) for analysis of

viral replication (e.g., qPCR for viral RNA).

Conclusion and Future Directions
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FT895 is a potent and selective HDAC11 inhibitor with significant therapeutic potential in a

range of diseases. Its ability to induce mitochondrial dysfunction and modulate key signaling

pathways like Hippo and HIF-1α in cancer, coupled with its antiviral and metabolic regulatory

properties, makes it a compelling candidate for further development. Future research should

focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring its efficacy

in a broader range of preclinical models, and elucidating the full spectrum of its molecular

mechanisms of action. The detailed information provided in this technical guide aims to

facilitate these future investigations and accelerate the translation of FT895 from the laboratory

to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [FT895: A Technical Guide to a Selective HDAC11
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2679868#ft895-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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